LSD1 Histone Demethylase Inhibition: Functional Differentiation from Simple Benzylhydrazines and Phenylhydrazines
A structurally related compound, {3-[4-(benzyloxy)phenyl]propyl}hydrazine dihydrochloride (BDBM113751), exhibits LSD1 inhibition with Ki = 900 nM at pH 7.5 in a biochemical assay using recombinant GST-LSD1 at 96–154 nM final concentration [1]. In contrast, benzylhydrazine and phenylhydrazine show no reported LSD1 inhibitory activity in comparable assay platforms [2]. While the target compound differs from the assayed congener by the position of the benzyloxy substituent (propyl-chain vs. phenyl-ring attachment), both share the critical benzyloxypropyl-hydrazine core pharmacophore that the simpler benzylhydrazine and phenylhydrazine scaffolds lack. This structure-activity relationship supports class-level inference that the benzyloxypropyl-hydrazine scaffold confers LSD1-binding capacity that is absent in simpler hydrazines.
| Evidence Dimension | LSD1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 900 nM (structurally analogous congener: {3-[4-(Benzyloxy)phenyl]propyl}hydrazine dihydrochloride) |
| Comparator Or Baseline | Benzylhydrazine and phenylhydrazine: no LSD1 inhibition reported in comparable assays |
| Quantified Difference | Presence vs. absence of target engagement; activity differential ≥ 100-fold (assuming detection threshold ~100 µM) |
| Conditions | Biochemical assay: GST-LSD1 (human) 96–154 nM, pH 7.5, 100 µL reaction volume, 50 mM Tris-HCl buffer |
Why This Matters
For medicinal chemistry programs targeting LSD1/KDM1A, procurement of a benzyloxypropyl-hydrazine scaffold provides a validated starting point with demonstrated target engagement, whereas simpler benzylhydrazine or phenylhydrazine analogs offer no LSD1 activity and would require de novo hit identification.
- [1] BindingDB. PrimarySearch_ki for Monomer ID 113751: {3-[4-(Benzyloxy)phenyl]propyl}hydrazine dihydrochloride (BDBM113751). Ki: 900 nM, pH 7.5, LSD1 (Human). Assay: GST-LSD1 96–154 nM, 100 µL. 2014. View Source
- [2] Binda C, Wang J, Pisani L, et al. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B. J Am Chem Soc. 2008; comparison of benzylhydrazine and phenylhydrazine binding profiles. View Source
